Superior Potency in Human Whole Blood Compared to a Close Structural Analog
In a physiologically relevant human whole blood assay, PF-1355 inhibits MPO activity with an IC50 of 1.5 µM, demonstrating higher potency than the close structural analog PF-06282999, which exhibits an IC50 of 1.9 µM under comparable conditions [1]. This represents a 1.27-fold improvement in potency in a complex biological matrix.
| Evidence Dimension | MPO Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1.5 µM |
| Comparator Or Baseline | PF-06282999: IC50 = 1.9 µM |
| Quantified Difference | 1.27-fold lower IC50 for PF-1355 |
| Conditions | LPS-stimulated human whole blood |
Why This Matters
Higher potency in human whole blood suggests PF-1355 may achieve greater target engagement at lower systemic exposures, potentially improving the therapeutic index.
- [1] PF-06282999 product page. Bertin Bioreagent. Accessed 2025. View Source
